molecular formula C14H13N3O2S B257617 (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B257617
M. Wt: 287.34 g/mol
InChI Key: KTUZLALYYRHFKT-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known as PBTZ169, is a synthetic compound that has been extensively studied for its potential as an anti-tuberculosis drug. It belongs to the class of thiazole-containing compounds, which have been shown to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood, but it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. It has been shown to inhibit the activity of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to inhibit the activity of MmpL3, a transporter protein involved in the transport of mycolic acids, another important component of the mycobacterial cell wall. By targeting multiple enzymes involved in cell wall biosynthesis, (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is able to disrupt the integrity of the mycobacterial cell wall, leading to cell death.
Biochemical and Physiological Effects
(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to exhibit low toxicity in vitro and in vivo. It has been shown to have minimal cytotoxicity against mammalian cells and has not been associated with any significant adverse effects in animal studies. (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is its potent anti-tuberculosis activity, particularly against drug-resistant strains. This makes it a promising candidate for the development of new anti-tuberculosis drugs. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a suitable candidate for further preclinical and clinical development. One limitation of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is its relatively complex synthesis method, which may limit its scalability for large-scale production.

Future Directions

For (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one research include further preclinical and clinical development as an anti-tuberculosis drug. The synergistic effects of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with other anti-tuberculosis drugs should also be further explored. In addition, the anti-inflammatory and anticancer properties of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one should be further investigated for potential therapeutic applications in these areas. The mechanism of action of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one should also be further elucidated to better understand its potential as a drug target for tuberculosis and other diseases. Finally, the scalability of the synthesis method for (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one should be further optimized to enable large-scale production for clinical use.

Synthesis Methods

The synthesis of (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves the reaction of 2-aminothiazole with propyl bromide, followed by the condensation of the resulting propylthiazole with 2-hydroxybenzaldehyde in the presence of an acid catalyst. The final product is obtained by cyclization of the resulting Schiff base with triethylorthoformate and ammonium acetate. The synthesis method has been optimized to produce high yields of pure (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.

Scientific Research Applications

(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been extensively studied for its potential as an anti-tuberculosis drug. It has been shown to exhibit potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampicin. In addition to its anti-tuberculosis activity, (5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to exhibit anti-inflammatory and anticancer properties.

properties

Product Name

(5E)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

(5E)-5-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C14H13N3O2S/c1-2-7-19-11-6-4-3-5-10(11)8-12-13(18)17-14(20-12)15-9-16-17/h3-6,8-9H,2,7H2,1H3/b12-8+

InChI Key

KTUZLALYYRHFKT-XYOKQWHBSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC=N3)S2

SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.